![molecular formula C8H5ClN2O B13973239 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde typically involves the use of the Vilsmeier-Haack reagent, which is a versatile reagent in organic chemistry used for formylation reactions. The reaction conditions often include the use of an ice bath for initial mixing, followed by stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde are not extensively documented, the general approach involves large-scale formylation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: 6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Chloroimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential anti-tumor, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for monitoring pH changes.
Imidazo[1,2-a]pyridine analogues: Investigated for their anti-tuberculosis activity.
Uniqueness
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a chlorine functional group. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
6-chloroimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-5H |
InChI-Schlüssel |
ZGONBEYFIRPIIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N2C1=CN=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


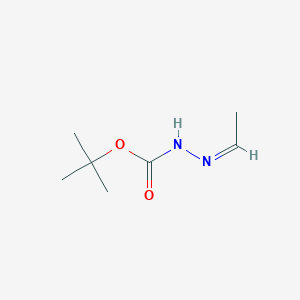
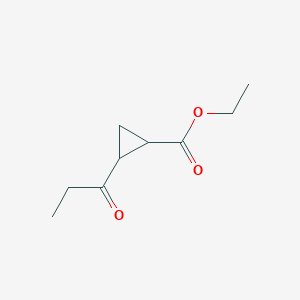
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)

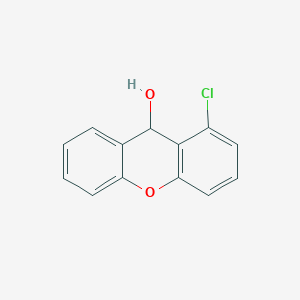
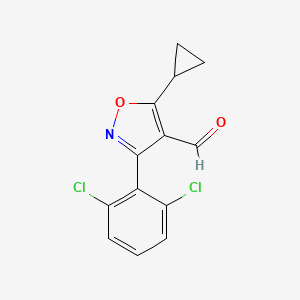
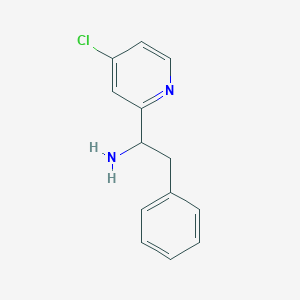

![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)

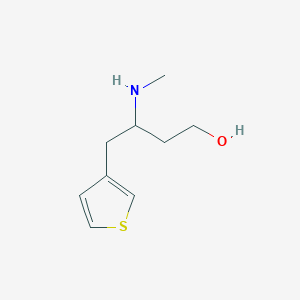
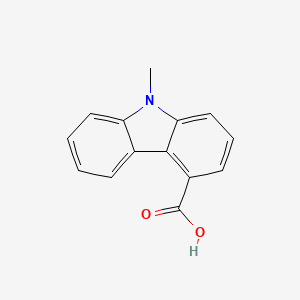
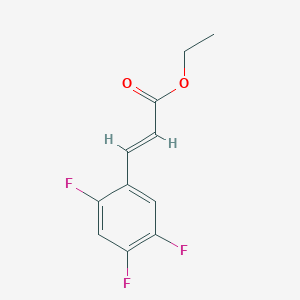
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
